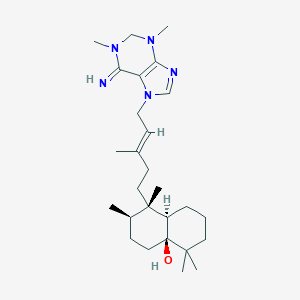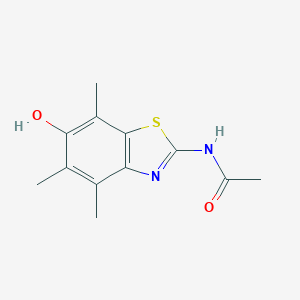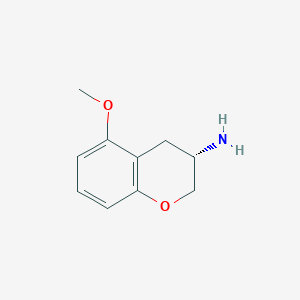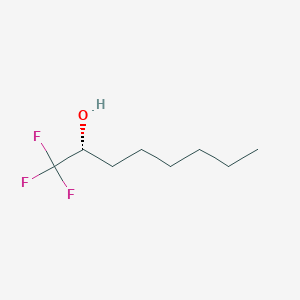
(R)-(+)-1,1,1-Trifluoro-2-octanol
Descripción general
Descripción
(R)-(+)-1,1,1-Trifluoro-2-octanol is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis and has been found to exhibit potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of (R)-(+)-1,1,1-Trifluoro-2-octanol involves the formation of a chiral complex with the substrate. This complex undergoes a series of reactions resulting in the formation of the desired chiral product. The chiral auxiliary is then easily removed from the product leaving behind the desired enantiomer.
Efectos Bioquímicos Y Fisiológicos
(R)-(+)-1,1,1-Trifluoro-2-octanol does not exhibit any known biochemical or physiological effects. It is a stable compound that is not metabolized by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R)-(+)-1,1,1-Trifluoro-2-octanol as a chiral auxiliary offers several advantages in lab experiments. It is a highly effective tool for the synthesis of chiral compounds and can be easily removed from the product. Additionally, it is a commercially available compound that is relatively inexpensive.
One limitation of using (R)-(+)-1,1,1-Trifluoro-2-octanol is that it is not effective in all asymmetric synthesis reactions. It is important to carefully select the appropriate reaction conditions and substrate for successful synthesis.
Direcciones Futuras
1. Development of new chiral ligands for asymmetric catalysis using (R)-(+)-1,1,1-Trifluoro-2-octanol as a starting material.
2. Investigation of the potential applications of (R)-(+)-1,1,1-Trifluoro-2-octanol in the synthesis of new pharmaceuticals.
3. Exploration of the use of (R)-(+)-1,1,1-Trifluoro-2-octanol in the synthesis of new natural products and agrochemicals.
4. Development of new methods for the synthesis of (R)-(+)-1,1,1-Trifluoro-2-octanol with improved yields and enantioselectivity.
Conclusion:
(R)-(+)-1,1,1-Trifluoro-2-octanol is a highly useful chiral auxiliary that has found widespread applications in the field of organic chemistry. Its unique properties make it an effective tool for the synthesis of a wide range of chiral compounds. With continued research, it is likely that new applications for this compound will be discovered, further expanding its potential uses.
Aplicaciones Científicas De Investigación
(R)-(+)-1,1,1-Trifluoro-2-octanol has been extensively used as a chiral auxiliary in asymmetric synthesis. It has been found to be an effective tool in the synthesis of a wide range of chiral compounds including pharmaceuticals, natural products, and agrochemicals. Additionally, it has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluorooctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381271 | |
| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,1,1-Trifluoro-2-octanol | |
CAS RN |
121170-45-4 | |
| Record name | (R)-(+)-1,1,1-Trifluoro-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



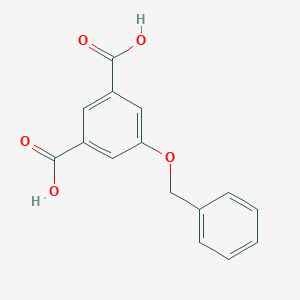
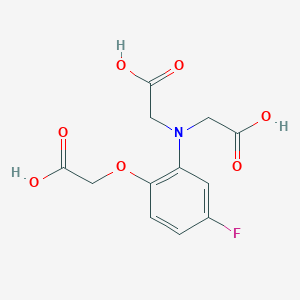
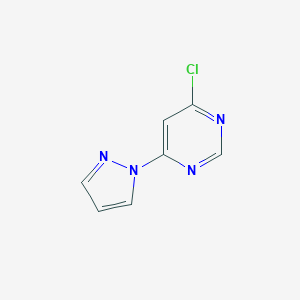
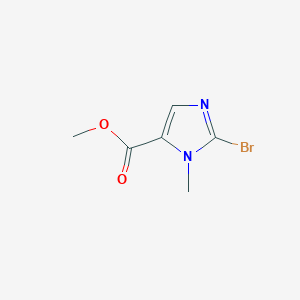
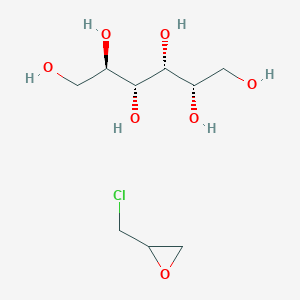

![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
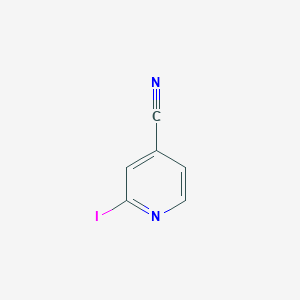
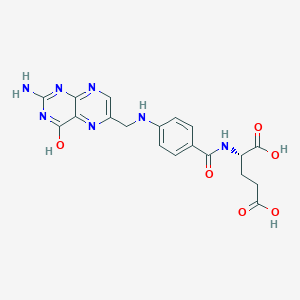
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
